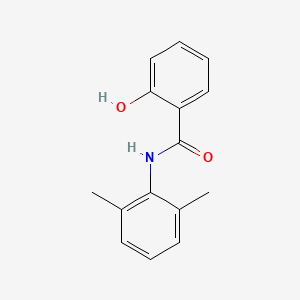

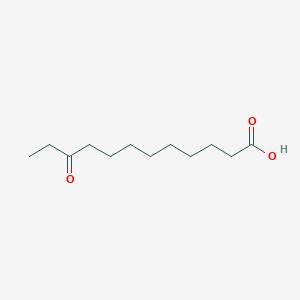

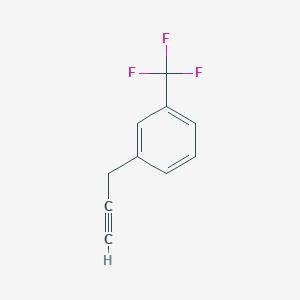

![molecular formula C13H11FO B3149634 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol CAS No. 67531-81-1](/img/structure/B3149634.png)

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol

Overview

Description

4-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol (FMBP) is a synthetic organic compound that has been studied for its potential applications in scientific research. FMBP is a member of the biphenyl family, which is composed of two aromatic rings linked together by a single carbon-carbon bond. FMBP has been studied for its ability to act as a ligand for various metals, as well as its potential applications in drug delivery systems.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol opens up possibilities for drug discovery. Researchers can explore its structural modifications to design novel pharmaceuticals. Notably, coumarin derivatives (like this compound) have demonstrated diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anti-HIV, and antitumor effects . Investigating its potential as a lead compound for drug development is crucial.

Antibiotics and Antimicrobial Agents

Coumarin derivatives have shown promise as antibacterial and antifungal agents. The synthesis of this compound provides an opportunity to investigate its antimicrobial activity. Novobiocin, another coumarin-based antibiotic, serves as an inspiring precedent .

Mechanism of Action

Target of Action

The primary target of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and inflammation .

Mode of Action

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol interacts with its target, FFA4, in a similar manner to the long-chain fatty acid α-linolenic acid . It stimulates various signaling pathways, including Ca2+ mobilization , β-arrestin-1 and β-arrestin-2 recruitment , and extracellular signal-regulated kinase phosphorylation . Activation of FFA4 by this compound also results in rapid phosphorylation and internalization of the receptor . While these events are associated with desensitization of the FFA4 signaling response, removal of the compound allows both rapid recycling of FFA4 back to the cell surface and resensitization of the FFA4 Ca2+ signaling response .

Biochemical Pathways

The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol affects several biochemical pathways. It can mimic many potentially beneficial therapeutic properties previously reported for long-chain fatty acids. These include stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .

Result of Action

The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol leads to various molecular and cellular effects. These include the stimulation of intracellular calcium mobilization, recruitment of β-arrestins, and phosphorylation of extracellular signal-regulated kinases . These signaling events can lead to physiological responses such as increased glucose uptake, reduced inflammation, and enhanced secretion of glucagon-like peptide-1 .

properties

IUPAC Name |

4-(4-fluorophenyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHOASMWIVIFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284664 | |

| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol | |

CAS RN |

67531-81-1 | |

| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67531-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

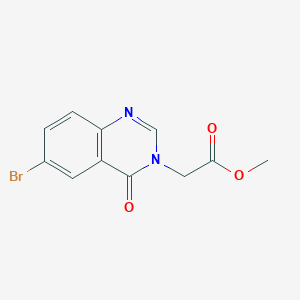

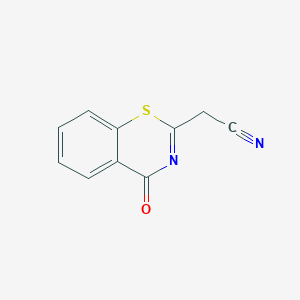

![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)

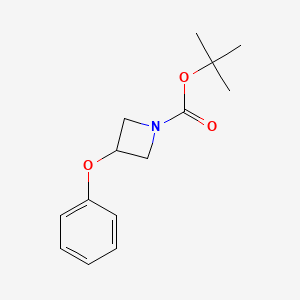

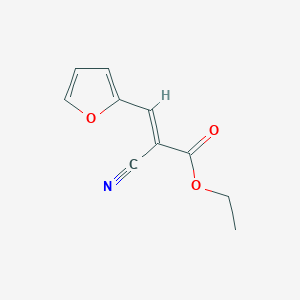

![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)

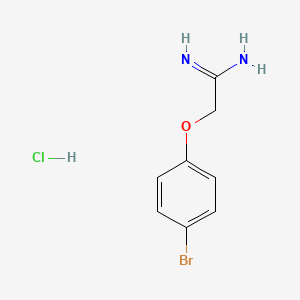

![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)